4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethynyl group at position 4 and methyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylpyrazole with an ethynylating agent. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide, and an ethynylating agent like ethynyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group at position 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-ethynyl-1,3-dimethyl-1H-pyrazol-4-amine: Similar structure but with the ethynyl group at position 5 instead of 4.
3,5-dimethyl-1H-pyrazol-4-amine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups, which significantly alter its chemical properties and reactivity.
Uniqueness
4-ethynyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C7H9N3 |
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Molecular Weight |
135.17 g/mol |
IUPAC Name |
4-ethynyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H9N3/c1-4-6-5(2)9-10(3)7(6)8/h1H,8H2,2-3H3 |
InChI Key |
NGNHRVCREYXWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#C)N)C |
Origin of Product |
United States |
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